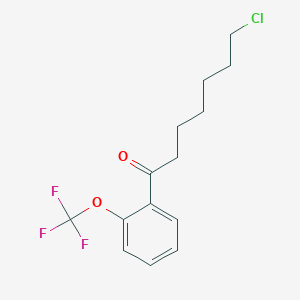

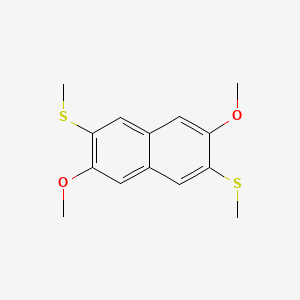

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene

説明

The compound 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene is a derivative of naphthalene, which is a well-known structure in organic chemistry due to its aromaticity and potential for substitution, leading to a variety of chemical properties and applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene derivatives with methoxy and methylthio substituents, which can provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of naphthalene derivatives, such as 2,3,6,7-tetrasubstituted 1,8-bis(dimethylamino)naphthalenes, involves the lithiation of disubstituted naphthalene followed by treatment with various electrophiles . The presence of methoxy groups has been shown to facilitate selective dual β-lithiation, while methylthio groups do not lead to ring lithiation but rather to the deprotonation of the methyl fragment . This suggests that the synthesis of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene would likely involve strategic placement of methoxy and methylthio groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is significantly influenced by the substituents attached to the naphthalene core. For instance, the presence of methoxy groups can lead to a high conformational mobility, affecting the planarization of adjacent groups and the overall molecular geometry . In the case of 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene, non-coplanar stacking of aromatic rings and the formation of cooperative hydrogen bonds play a crucial role in the molecular packing within the crystal structure . These structural insights are relevant to understanding how the methoxy and methylthio substituents in 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene might influence its molecular conformation and interactions.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives is largely dependent on the electronic and steric effects of the substituents. Methoxy groups are known to be electron-donating, which can enhance the basicity of the compound and influence its reactivity towards electrophiles . The methylthio substituents, on the other hand, may not participate directly in ring lithiation but could affect the reactivity through their polar effects and steric hindrance . The synthesis of various "proton sponge" derivatives with different ortho-substituents, including methylthio groups, demonstrates the versatility of naphthalene derivatives in undergoing chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are shaped by the nature of their substituents. The basicity of such compounds is a key property, which is influenced by both the polar effects of the substituents and the "buttressing effect" caused by steric interactions . The presence of electron-donating groups like methoxy can lead to exceptionally high basicity, while bulky substituents can diminish the importance of the buttressing effect . Additionally, the coloration of these compounds can vary, with some derivatives exhibiting a yellow color due to their specific structural features . These findings can be extrapolated to predict that 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene would have unique physical and chemical properties influenced by its methoxy and methylthio groups.

科学的研究の応用

Synthesis and Conductivity

- Synthesis and Electrochemical Properties : A study by Hellberg, Söderholm, & Schütz (1991) describes the synthesis of 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene as a new donor for cation radical salts. The compound showed notable electrochemical properties and was found to give salts with semiconducting behavior.

Optical and Electronic Properties

- Reflectance and Optical Properties : Rönnberg, Söderholm, & Nilsson (1989) explored the reflectance of 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene-perchlorate in the VIS and near-IR regime. Their findings suggest that this compound has significant optical properties and can be described in terms of strong electron-electron repulsion (Rönnberg, Söderholm, & Nilsson, 1989).

Chemosensors

- Fluorescence-active Chemosensors : Kubo, Ishihara, Tsukahara, & Tokita (2002) studied fluorescence-active chemosensors incorporating a naphthalene moiety. Their findings indicate that certain derivatives of 2,6-Dimethoxy-3,7-bis(methylthio)naphthalene can serve as effective chemosensors for anions, useful in various biological and chemical applications (Kubo, Ishihara, Tsukahara, & Tokita, 2002).

特性

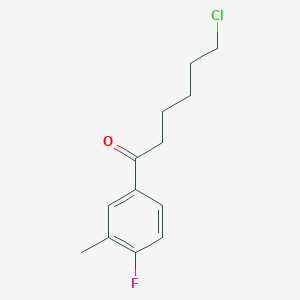

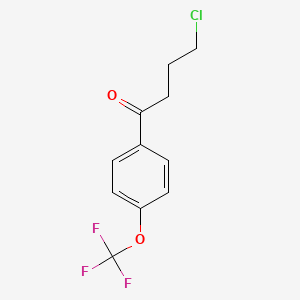

IUPAC Name |

2,6-dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVUQXYXVFWFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1SC)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649844 | |

| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene | |

CAS RN |

136559-34-7 | |

| Record name | 2,6-Dimethoxy-3,7-bis(methylsulfanyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene in its radical cation salt form?

A1: In the radical cation salt tris[2,6-dimethoxy-3,7-bis(methylthio)naphthalene] diperchlorate, the 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene molecules arrange themselves in a unique way. They form planar triads that stack along a specific axis (b-axis) within the crystal lattice. [] This stacking is crucial for the compound's semiconducting properties. Furthermore, the sulfur atoms in each molecule participate in infinite, nearly linear chains parallel to the stacking axis. These sulfur chains exhibit S...S distances of 3.401, 3.401, and 3.503 Å, contributing to the material's overall conductivity. []

Q2: Why is 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene considered a promising candidate for organic semiconductors?

A2: The ability of 2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene to form stable radical cation salts is key to its potential as an organic semiconductor. [] These salts, characterized by their stacked planar structures and sulfur atom chains, facilitate the movement of charge carriers, a fundamental property of semiconductors. Further research into the specific conductivity, charge mobility, and other electronic properties of this compound and its derivatives will be crucial in determining its viability for various semiconductor applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。